Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate
Description
Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate is a diamino acid derivative featuring dual orthogonal protecting groups: benzyloxycarbonyl (Cbz) at the third position and tert-butoxycarbonyl (Boc) at the second position of a propanoate backbone. The (2S) designation indicates the stereochemistry at the α-carbon. This compound is primarily utilized as a key intermediate in peptide synthesis, where selective deprotection of either the acid-labile Boc group (via trifluoroacetic acid) or the hydrogenolysis-sensitive Cbz group enables sequential coupling strategies .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-16(22)19-13(14(20)23-4)10-18-15(21)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUZWIRUXDMVNJ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate, also known as (S)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester, is a complex organic compound. The tert-butyl group and the benzyloxy carbonyl group are known to have unique reactivity patterns and are used in various chemical transformations.
Mode of Action
The compound contains ester groups, which are known to undergo reactions such as fischer esterification. In this reaction, an ester is formed when a carboxylic acid is treated with an alcohol and an acid catalyst. This reaction is an equilibrium, and the alcohol is generally used as a solvent, so it is present in large excess.
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways.
Pharmacokinetics
It is known that esters, such as those present in this compound, can undergo hydrolysis, which can affect their bioavailability.
Result of Action
The introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the rate and extent of reactions involving this compound. For example, the Fischer Esterification reaction is an equilibrium reaction, and its direction can be influenced by the concentration of reactants, temperature, and the presence of a catalyst.
Biological Activity
Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate, also known by its CAS number 1296138-83-4, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its molecular characteristics, synthesis pathways, and biological effects based on extensive literature review.
Molecular Characteristics
- Molecular Formula : C24H33N3O8
- Molecular Weight : 491.54 g/mol
- Purity : >98%
- Structural Features :
- Contains benzyloxy and tert-butoxycarbonyl groups which enhance its stability and solubility.
- The presence of amino acid derivatives contributes to its biological activity.
Synthesis Pathways
The synthesis of this compound typically involves:
- Protection of Amino Groups : Utilizing tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) as protecting groups to prevent premature reactions during synthesis.
- Coupling Reactions : Employing coupling agents to link amino acids with the desired carbon skeleton.
- Deprotection : Removing protective groups under mild acidic or basic conditions to yield the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research on metal chelators revealed that certain derivatives can induce oxidative stress in cancer cells, leading to apoptosis. The mechanism involves the generation of reactive oxygen species (ROS), selectively targeting malignant cells while sparing normal cells .
Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways associated with cancer progression. For example, studies have highlighted the inhibition of nitric oxide synthases (NOS), which are critical in tumor biology . The inhibition of these enzymes can disrupt the tumor microenvironment, potentially reducing tumor growth and metastasis.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structural motifs have been documented to exhibit activity against various bacterial strains, indicating a potential for developing new antimicrobial agents .
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on melanoma cell lines.
- Methodology : Treatment with varying concentrations of the compound followed by assessment of cell viability using MTT assays.
- Results : Significant reduction in cell viability at micromolar concentrations, indicating strong anticancer activity.
-
Enzyme Inhibition Study :
- Objective : Assess the inhibition of NOS enzymes.
- Methodology : Enzyme assays were conducted to measure the activity before and after treatment with the compound.
- Results : Notable decrease in enzyme activity was observed, supporting its role as a potential therapeutic agent in cancer treatment.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1296138-83-4 |
| Molecular Weight | 491.54 g/mol |
| Purity | >98% |
| Anticancer IC50 | <10 µM |
| NOS Inhibition % at 50 µM | 75% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Protecting Group Variations
The table below compares the target compound with structurally related derivatives, focusing on protecting groups, ester functionalities, and substituents:
| Compound Name | Protecting Groups | Ester Group | Substituents | CAS Number | Molecular Formula | Key Applications |
|---|---|---|---|---|---|---|
| Target Compound | Cbz, Boc | Methyl | None (propanoate backbone) | 16947-84-5 | C₁₆H₂₂N₂O₆ | Orthogonal peptide synthesis |
| Methyl (2S)-2-Boc-amino-3-(4-iodophenyl)propanoate (Boc-Phe(4-I)-OMe) | Boc | Methyl | 4-iodophenyl | N/A | C₁₅H₁₉INO₄ | Radiolabeling or crosslinking |
| Methyl (2S)-2-Boc-amino-3-(3,5-difluorophenyl)propanoate | Boc | Methyl | 3,5-difluorophenyl | 473567-47-4 | C₁₅H₁₉F₂NO₄ | Metabolic stability studies |
| Methyl (2S)-2-Boc-amino-3-(2-oxopyrrolidin-3-yl)propanoate | Boc | Methyl | 2-oxopyrrolidin-3-yl | 1350624-45-1 | C₁₃H₂₂N₂O₅ | Conformational probes |
| tert-Butyl (2S)-3-Cbz-amino-2-Boc-amino-propanoate (OT-6817) | Cbz, Boc | tert-Butyl | None | N/A | C₁₉H₂₈N₂O₆ | Solubility optimization |
| Nα-Tosyl-Nβ-Boc-L-α,β-diaminopropionic acid | Tosyl, Boc | - | - | N/A | C₁₄H₂₀N₂O₆S | Selective deprotection studies |
Key Observations:
Dual Protection: The target compound and OT-6817 share dual Cbz/Boc protection, enabling orthogonal deprotection.
Single Protection : Compounds like Boc-Phe(4-I)-OMe and the difluorophenyl analogue lack Cbz, limiting their utility to single-step coupling reactions.
Substituent Effects : Fluorinated () or iodinated () aryl groups introduce steric and electronic effects, altering reactivity in cross-coupling or halogenation reactions .
Challenges and Limitations
- Steric Hindrance : Bulky substituents (e.g., iodophenyl) may reduce coupling efficiency in solid-phase synthesis.
- Deprotection Sensitivity : Concurrent removal of Cbz and Boc can occur under harsh acidic conditions, necessitating precise reaction control.
Q & A
Basic Research Question
- 1H and 13C NMR :
- Key signals:
- Boc group: tert-butyl protons at ~1.4 ppm (singlet) .
- Cbz group: Benzyl aromatic protons at 7.3–7.5 ppm (multiplet) .
- Methyl ester: Singlet at ~3.6 ppm .
- NOESY/ROESY : Detect spatial proximity between the β-proton (3.3 ppm) and Boc group to confirm (2S) configuration .
- IR Spectroscopy :
- Confirm C=O stretches for ester (1740 cm⁻¹), Boc (1680 cm⁻¹), and Cbz (1705 cm⁻¹) .
How does the dual-protection strategy (Boc/Cbz) influence this compound’s utility in enzyme inhibition studies?
Advanced Research Question
The Boc and Cbz groups enable selective deprotection for functionalization in bioactive molecules.
- Case Study :
- SARS-CoV-2 Main Protease (Mpro) : Similar Boc/Cbz-protected intermediates were used to design inhibitors by selectively removing Boc under mild acidic conditions (e.g., TFA/DCM), leaving Cbz intact for further coupling .
- Cathepsin L Inhibition : The Cbz group’s lipophilicity enhances membrane permeability, while Boc stabilizes the amino group during cellular uptake .
- Experimental Design :
What are the common impurities encountered during synthesis, and how are they resolved?
Basic Research Question
-
Major Impurities :
Impurity Source Resolution Di-Boc byproduct Overprotection of amines Optimize Boc₂O stoichiometry (1.1 eq) Hydrolysis products Ester cleavage under basic conditions Use anhydrous solvents and avoid prolonged exposure to H₂O Racemized enantiomer High-temperature coupling Replace DCC with EDCI/HOAt -
Purification :
- Flash chromatography (hexane/EtOAc gradient) resolves Boc/Cbz intermediates .
- Recrystallization from EtOAc/hexane improves purity to >99% .
What challenges arise when scaling up the synthesis of this compound, and how are they addressed?
Advanced Research Question
- Key Challenges :
- Solvent Volume : Scaling from 1 mmol to 100 mmol increases THF usage; switch to cost-effective solvents like MTBE .
- Exothermic Reactions : Boc protection with Boc₂O releases CO₂; use jacketed reactors with controlled cooling .
- Yield Drop : From 60% (1 mmol) to 45% (100 mmol) due to steric effects; optimize stirring efficiency and reagent addition rates .
- Process Optimization :
- Replace Na₂SO₄ (drying agent) with molecular sieves for large-scale reactions .
How is this compound utilized in studying structure-activity relationships (SAR) for peptide-based therapeutics?
Advanced Research Question
- SAR Applications :
- Backbone Modifications : Replace the methyl ester with ethyl or tert-butyl esters to assess hydrolysis resistance .
- Protecting Group Swaps : Substitute Cbz with Fmoc to compare stability under basic conditions .
- Case Study :
- In β-sheet-promoting peptides, the Boc group’s bulkiness was shown to hinder aggregation in Alzheimer’s disease models .
What computational methods support the design of derivatives based on this compound?
Advanced Research Question
- In Silico Tools :
- Data Output :
- A derivative with a pyrrolidin-3-yl group showed 10-fold higher binding energy than the parent compound .
How do researchers validate the stability of this compound under physiological conditions?
Basic Research Question
- Stability Assays :
- Results :
What role does this compound play in solid-phase peptide synthesis (SPPS)?
Advanced Research Question
- SPPS Workflow :
- Resin Loading : Couple via the methyl ester using DIC/HOBt in DMF .
- Deprotection : Remove Boc with TFA (95% purity) while retaining Cbz for subsequent couplings .
- Case Study :
- Used in SPPS to synthesize a 15-mer peptide with 85% crude purity after cleavage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
